(1R)-10-樟脑磺酰胺

描述

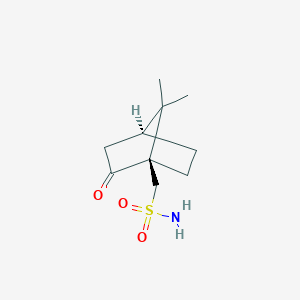

(1R)-10-Camphorsulfonamide, also known as (1R)-10-CSA, is a chiral amide derivative of camphor with a sulfonamide group. It has a wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound has been extensively studied and has been found to have interesting biochemical and physiological effects.

科学研究应用

Application in Inflammation Research

Summary of the Application

ST2825 has been used in inflammation research as a specific inhibitor of MyD88 . MyD88 is a crucial adapter protein that coordinates the innate immune response and establishes an adaptive immune response .

Methods of Application

The review analyzed relevant literature in PubMed and other databases. All relevant studies on MyD88 inhibitors and ST2825 that were published in the last 20 years were used as screening criteria .

Results or Outcomes

Blocking MyD88 activity with ST2825 can be used to treat diseases such as neuroinflammation, inflammatory diseases such as acute liver/kidney injury, or autoimmune diseases such as systemic lupus erythematosus and can affect transplantation immunity . In addition, ST2825 has potential therapeutic value in B-cell lymphoma with the MyD88 L265P mutation .

Application in Cancer Therapy

Summary of the Application

The CRISPR-Cas system, a forefront and cutting-edge scientific technique, improves cancer research into the molecular level and is currently widely utilized in genetic investigation and clinical precision cancer therapy .

Methods of Application

The review summarized the genetic modification by CRISPR/Cas and CRISPR screening system, discussed key components for successful CRISPR screening, including Cas enzymes, guide RNA (gRNA) libraries, target cells or organs .

Results or Outcomes

The application of the CRISPR/Cas system for CAR-T cell therapy, drug target, drug screening, or drug selection in both ex vivo and in vivo with CRISPR screening system has been discussed .

Application in Pediatric Cancer Research

Summary of the Application

“(1R)-10-Camphorsulfonamide” has been used in pediatric cancer research, specifically in the study of Rhabdomyosarcoma (RMS), a highly aggressive pediatric cancer with features of skeletal muscle differentiation .

Methods of Application

The study involved the use of patient-derived xenografts (PDX), primary cultures, and cell line models of RMS. A CRISPR/Cas9 AXL knock-out and overexpressing models were generated to investigate the role of AXL in RMS tumorigenesis, migration, and chemotherapy response .

Results or Outcomes

The study found that AXL contributes to the migratory phenotype of RMS, but not to chemotherapy resistance. Pharmacologic blockade with the AXL inhibitors bemcentinib (BGB324), cabozantinib, and NPS-1034 rapidly killed RMS cells in an AXL-independent manner and augmented the efficacy of the chemotherapeutics vincristine and cyclophosphamide .

Application in Virology

Summary of the Application

“(1R)-10-Camphorsulfonamide” has been used in virology, specifically in the study of African swine fever (ASF), a contagious viral disease affecting pigs and wild boars .

Methods of Application

The study involved a thorough exploration of the genetic evolution patterns and variation mechanisms of ASFV, providing a theoretical foundation for advancement in vaccine and diagnostic technologies .

Results or Outcomes

The study found that the complex and highly variable character of the ASFV genome makes vaccine development and disease surveillance extremely difficult. Factors such as gene mutation, viral recombination, and the strain-specificity of virulence-associated genes facilitate viral variations .

属性

IUPAC Name |

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUNABTQYDFJM-XVKPBYJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993457 | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-10-Camphorsulfonamide | |

CAS RN |

72597-34-3 | |

| Record name | (1R)-10-Camphorsulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

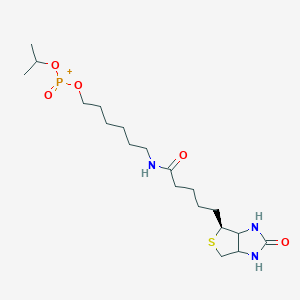

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)